Methyl 13-sophorosyloxydocosanoate

Description

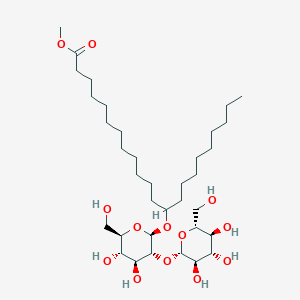

Structure

2D Structure

Properties

Molecular Formula |

C35H66O13 |

|---|---|

Molecular Weight |

694.9 g/mol |

IUPAC Name |

methyl 13-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxydocosanoate |

InChI |

InChI=1S/C35H66O13/c1-3-4-5-6-10-13-16-19-24(20-17-14-11-8-7-9-12-15-18-21-27(38)44-2)45-35-33(31(42)29(40)26(23-37)47-35)48-34-32(43)30(41)28(39)25(22-36)46-34/h24-26,28-37,39-43H,3-23H2,1-2H3/t24?,25-,26-,28-,29-,30+,31+,32-,33-,34+,35-/m1/s1 |

InChI Key |

NKQRPULMZRZDJA-IPORWCFUSA-N |

Isomeric SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)OC)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)OC)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Methyl 13 Sophorosyloxydocosanoate

Precursor Metabolism and Derivatization to Sophorosyloxydocosanoate Intermediates

The biosynthesis of Methyl 13-Sophorosyloxydocosanoate commences with the availability of appropriate precursor molecules, namely a suitable long-chain fatty acid and glucose. The yeast Rhodotorula bogoriensis is a known producer of sophorolipids that incorporate a C22 fatty acid. jmb.or.krnih.gov

A pivotal step in the formation of this specific sophorolipid (B1247395) is the hydroxylation of docosanoic acid to create the key intermediate, 13-hydroxydocosanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase. This enzyme introduces a hydroxyl group at the 13th carbon position of the C22 fatty acid chain, a unique feature of the sophorolipids produced by Rhodotorula bogoriensis. jmb.or.krnih.govnih.gov The resulting hydroxylated fatty acid then serves as the aglycone acceptor for subsequent glycosylation steps. While Starmerella bombicola is a more commonly studied sophorolipid producer, it typically utilizes C16 and C18 fatty acids. nih.govnih.gov However, studies have shown that feeding Candida bombicola (the anamorph of S. bombicola) with C22 fatty acids can also lead to the production of corresponding long-chain sophorolipids. ijstr.org The direct incorporation of docosanoic acid into the sophorolipid structure has been demonstrated, highlighting the versatility of the biosynthetic machinery. ijstr.org

Glycosylation Mechanisms in Sophorolipid Formation

Following the hydroxylation of the fatty acid, the sophorose moiety is attached through a stepwise glycosylation process. This involves the sequential action of two distinct glucosyltransferases.

The glycosylation process is initiated by a UDP-glucosyltransferase that transfers a glucose molecule from UDP-glucose to the hydroxyl group of 13-hydroxydocosanoic acid (HDA). While the specific UDP-glucose:HDA glucosyltransferase in Rhodotorula bogoriensis has not been isolated and characterized in detail, its activity has been inferred from the production of 13-sophorosyloxydocosanoic acid. nih.gov In the well-studied yeast Starmerella bombicola, two glucosyltransferases, UgtA1 and UgtB1, are responsible for the two glucosylation steps in sophorolipid synthesis. europa.eu It is hypothesized that homologous enzymes in R. bogoriensis carry out the glycosylation of 13-hydroxydocosanoic acid. The first transferase attaches a glucose molecule to the hydroxylated fatty acid, and a second transferase then adds another glucose molecule to the first, forming the characteristic sophorose disaccharide.

Esterification Processes Leading to Methyl Ester Formation

The final step in the synthesis of this compound is the esterification of the carboxyl group of the sophorolipid with a methyl group.

The formation of the methyl ester can occur through different mechanisms. One possibility is the in-vivo methylation by the yeast itself. Research has shown that feeding Candida bombicola with methyl esters of fatty acids can lead to the production of the corresponding sophorolipid methyl esters. ijstr.org This suggests the presence of enzymes capable of transferring the methyl group from the substrate to the sophorolipid, or that the methyl ester bond remains intact throughout the biosynthetic process. Another route is the post-fermentation enzymatic or chemical transesterification of the acidic sophorolipid. Lipases can be used to catalyze the esterification of sophorolipids with methanol (B129727) to produce the methyl ester derivative. nih.gov This method allows for the controlled production of specific sophorolipid esters. The exact in-vivo enzymatic pathway for the methylation of sophorolipids remains an area of ongoing investigation.

Genetic and Enzymatic Regulation of Sophorolipid Biosynthesis Pathways

The biosynthesis of sophorolipids is a tightly regulated process, influenced by nutrient availability and the genetic makeup of the producing yeast. The genes encoding the key enzymes for sophorolipid synthesis in Starmerella bombicola, including the cytochrome P450 monooxygenase and the glucosyltransferases, are organized in a gene cluster. europa.eu The expression of this cluster is typically induced under nitrogen-limiting conditions and in the presence of a hydrophobic carbon source. nih.gov

For the production of long-chain sophorolipids like this compound, the regulation is expected to follow similar principles. The presence of long-chain fatty acids, such as docosanoic acid, would likely act as an inducer for the expression of the necessary biosynthetic genes. ijstr.org The composition of the final sophorolipid mixture, including the degree of acetylation and the formation of acidic versus lactonic forms, can be influenced by the fermentation conditions, such as the specific carbon and nitrogen sources used. nih.govnih.gov For instance, certain nitrogen sources can favor the production of acidic sophorolipids, which are the precursors to the methyl ester form. nih.gov Further research is needed to fully elucidate the specific regulatory networks governing the biosynthesis of C22-sophorolipids in yeasts like Rhodotorula bogoriensis and engineered Starmerella bombicola.

Influence of Carbon and Nitrogen Sources on Production Levels

The production of sophorolipids, including the C22-based precursors to this compound, is significantly influenced by the availability and type of carbon and nitrogen sources in the fermentation medium.

Glucose as a Hydrophilic Carbon Source:

Glucose serves as a primary hydrophilic carbon source for the growth of Rhodotorula bogoriensis and the biosynthesis of the sophorose head group of the sophorolipid molecule. Studies have shown that the concentration of glucose can impact the characteristics of the sophorolipids produced. For instance, in shake-flask fermentations with R. bogoriensis, the rate of glucose consumption is relatively slow. A noteworthy correlation has been observed between glucose depletion in the culture medium and the extent of deacetylation of the C22-sophorolipids. nih.govresearchgate.net This suggests that glucose levels can modulate the activity of acetyltransferases, thereby influencing the final structure of the sophorolipid congeners. In large-scale bioreactor fermentations, a high volumetric yield of C22-sophorolipids (51 g/L) has been achieved, with the analysis confirming that glucose depletion is linked to extensive deacetylation. nih.gov

The selection of different carbon sources can lead to the selective production of various sophorolipid forms. Besides glucose, other sugars like fructose (B13574), mannose, lactose, galactose, and xylose have been investigated for the production of deacetylated, mono-acetylated, and di-acetylated sophorolipids by R. bogoriensis. nih.gov

Yeast Extract as a Nitrogen Source:

Yeast extract is a commonly used organic nitrogen source in fermentation media for sophorolipid production. While detailed quantitative data on the specific influence of yeast extract on this compound production is limited, it is known to support robust cell growth, which is a prerequisite for high-yield biosurfactant synthesis. The choice of nitrogen source, such as peptone, ammonium (B1175870) sulfate (B86663), or sodium nitrate, can also direct the selective production of different acetylated forms of sophorolipids. nih.gov For example, a standard growth medium for R. bogoriensis to produce C22-sophorolipids includes 1% w/v yeast extract alongside 10% w/v glucose and 0.1% w/v urea (B33335). researchgate.net

Interactive Data Table: Influence of Carbon and Nitrogen Sources on Sophorolipid Production by Rhodotorula bogoriensis

| Carbon Source | Nitrogen Source | Key Findings | Reference |

| Glucose | Yeast Extract, Urea | Slow glucose consumption rate. Glucose depletion correlates with C22-sophorolipid deacetylation. High volumetric yield (51 g/L) in bioreactors. | nih.govresearchgate.net |

| Glucose, Fructose, Mannose, Lactose, Galactose, Xylose | Peptone, (NH4)2SO4, NaNO3 | Selective production of deacetylated, mono-acetylated, and di-acetylated C22-sophorolipids can be achieved by varying the carbon and nitrogen sources. | nih.gov |

| Vegetable Oil (Rapeseed Oil) | Not specified | Supplementation with rapeseed oil significantly enhanced sophorolipid yield to 1.26 g/L compared to 0.33 g/L without oil. | nih.gov |

Regulatory Roles of Specific Transferases

The biosynthesis of the sophorolipid core of this compound is critically dependent on the activity of specific transferases, namely glucosyltransferases and acetyltransferases.

Glucosyltransferases: The formation of the sophorose head group is a two-step process catalyzed by two distinct UDP-glucosyltransferases, UGTA1 and UGTB1. These enzymes sequentially add two glucose molecules to a hydroxylated fatty acid.

Acetyl-CoA:Glc2HDA Acetyltransferase: The acetylation of the sophorose moiety is carried out by an acetyltransferase. This enzyme transfers acetyl groups from acetyl-CoA to the 6' and 6'' hydroxyl groups of the sophorose molecule. The degree of acetylation (deacetylated, mono-acetylated, or di-acetylated) is a key factor determining the physicochemical properties of the resulting sophorolipid. In R. bogoriensis, the extent of acetylation of C22-sophorolipids has been shown to be influenced by glucose concentration, indicating a regulatory link between carbon metabolism and acetyltransferase activity. nih.govresearchgate.net The selective production of different acetylated forms of C22-sophorolipids can be controlled by the choice of nitrogen source as well, suggesting a complex regulatory network governing the activity of these enzymes. nih.gov

It is important to note that the methylation of the carboxylic acid group of the docosanoic acid to form this compound is generally considered a post-biosynthetic chemical modification rather than a direct enzymatic step mediated by a methyltransferase during fermentation. nih.govresearchgate.net Chemical methods, such as reaction with diazomethane (B1218177) or lipase-catalyzed esterification, are often employed to produce sophorolipid methyl esters. researchgate.netnih.gov

Integration within Sophorolipid Biosynthesis Pathways

The formation of this compound is an extension of the general sophorolipid biosynthesis pathway, with the specific involvement of a C22 fatty acid precursor. While a specific pathway named "SOPHOROSYLOXYDOCOSANOATE-SYN-PWY" is not documented in the literature, the biosynthesis can be inferred from the known steps of sophorolipid production in Rhodotorula bogoriensis.

The pathway initiates with the hydroxylation of docosanoic acid at the 13th position by a cytochrome P450 monooxygenase. This hydroxylated fatty acid then serves as the acceptor for the sequential addition of two glucose units, catalyzed by UGTA1 and UGTB1, to form the acidic sophorolipid. This acidic sophorolipid can then be acetylated to varying degrees by acetyltransferases. The final methylation step to yield this compound is typically achieved through chemical synthesis after the fermentation process.

Rhodotorula bogoriensis is known to produce sophorolipids containing 13-hydroxydocosanoic acid. nih.gov The addition of esterified long-chain fatty acids, such as the methyl ester of erucic acid (which contains docosenoic acid, C22:1), to the culture medium can lead to the direct incorporation of these fatty acids into the sophorolipid structure, yielding long-chain sophorolipids, primarily in their acidic form. ijstr.org This indicates the capability of the yeast's enzymatic machinery to utilize C22 fatty acids as substrates for sophorolipid synthesis.

Microbial Production Systems for Methyl 13 Sophorosyloxydocosanoate

Identification and Characterization of Producing Microorganisms

The ability to synthesize sophorolipids, a class of glycolipids to which Methyl 13-sophorosyloxydocosanoate belongs, is distributed among various microbial species. This subsection focuses on specific microorganisms that have been investigated for their production of related compounds.

Limosilactobacillus reuteri (formerly Lactobacillus reuteri) is a well-documented probiotic bacterium known for its production of various bioactive compounds. nih.govnih.gov The strain L. reuteri DSM 17938, in particular, has been the subject of numerous studies for its health-promoting properties. nih.gov While L. reuteri DSM 17938 is known to produce exopolysaccharides, such as a glucan with α-1,4 and α-1,6 glycosidic bonds from sucrose, and other metabolites, current scientific literature does not provide direct evidence of the production of this compound by this or any other Lactobacillus reuteri strain. nih.gov The metabolic pathways characterized in L. reuteri are primarily associated with carbohydrate fermentation to produce lactic acid, acetic acid, ethanol, and in some strains, the antimicrobial compound reuterin. nih.gov

The yeast Candida bogoriensis is a known producer of sophorosides of hydroxydocosanoic acid. nih.govnih.gov Research has shown that this yeast species synthesizes and excretes a mixture of glycolipids, primarily the diacetylated sophoroside of 13-hydroxydocosanoic acid, along with its monoacetylated and unacetylated derivatives. nih.govnih.gov The disaccharide component in these glycolipids is sophorose, which has a β(1→2) linkage between two glucose units. nih.gov

Crucially, studies have demonstrated that Methyl 13-glucosyloxydocosanoate can be obtained through the acid hydrolysis of the methyl ester of the unacetylated glycolipid produced by C. bogoriensis. nih.gov This indicates that the fundamental building blocks and the enzymatic machinery for the synthesis of the sophorose and the hydroxy fatty acid components are present in this yeast. The formation of the methyl ester suggests that methylation is a feasible chemical modification of the produced glycolipid.

The production of these glycolipids by C. bogoriensis is influenced by the composition of the growth medium. For instance, the yield of the diacetylated sophoroside of 13-hydroxydocosanoic acid is significantly affected by the concentrations of glucose and yeast extract. nih.gov

Optimization of Fermentation Strategies for Enhanced Yields

To improve the economic viability of producing this compound, it is crucial to optimize the fermentation process to maximize product yields. This involves a multi-faceted approach that includes engineering the culture medium and precisely controlling key process parameters.

The composition of the fermentation medium plays a pivotal role in the production of sophorolipids. The key is to provide the necessary precursors for both the carbohydrate and lipid moieties of the molecule, as well as to support robust microbial growth.

Carbon Sources: Sophorolipid (B1247395) production is typically enhanced by the presence of both a hydrophilic and a hydrophobic carbon source. nih.govijstr.org

Hydrophilic Carbon Sources: Glucose, sucrose, and fructose (B13574) are commonly used sugars that serve as precursors for the sophorose head group. nih.govnih.gov The concentration of the hydrophilic carbon source can significantly impact the final product titer. nih.gov

Hydrophobic Carbon Sources: Fatty acids, oils, and alkanes are utilized for the synthesis of the lipid tail. nih.govpsu.edu The choice of the hydrophobic substrate can influence the structure of the resulting sophorolipid. For instance, the use of oleic acid often leads to the production of sophorolipids with an oleic acid fatty acid chain. nih.gov

Nitrogen Sources: Nitrogen is essential for cell growth and enzyme production. Various nitrogen sources have been evaluated for their effect on sophorolipid synthesis.

Organic Nitrogen Sources: Yeast extract, peptone, and corn steep liquor are frequently used and have been shown to support high sophorolipid yields. nih.govnih.govpsu.edu

Inorganic Nitrogen Sources: Ammonium (B1175870) sulfate (B86663) and urea (B33335) can also be used, but their effectiveness can vary depending on the producing strain. nih.gov The carbon-to-nitrogen (C/N) ratio is a critical factor, with high C/N ratios often triggering the accumulation of sophorolipids. ugent.be

Minerals and Other Nutrients: The presence of certain minerals can also influence production. For example, CaCl2 has been reported to have a positive effect on sophorolipid production, while the impact of MgCl2 can be negative. ijstr.org

The following table summarizes the components of an optimized medium for sophorolipid production by Candida bombicola as an example of culture medium engineering.

| Component | Concentration (g/L) | Reference |

| Sucrose | 125 | nih.gov |

| Malt Extract | 25 | nih.gov |

| Oleic Acid | 166.67 | nih.gov |

| K2HPO4 | 1.5 | nih.gov |

| CaCl2 | 2.5 | nih.gov |

The precise control of environmental parameters during fermentation is critical for maximizing sophorolipid production.

pH: The pH of the culture medium has a significant impact on both cell growth and product formation. Typically, an initial pH between 5.0 and 6.0 is optimal for the growth phase of the yeast. ijstr.org As the fermentation progresses and sophorolipids are produced, the pH naturally tends to decrease. ijstr.org Maintaining the pH at a lower level, around 3.5, during the production phase has been shown to be beneficial for sophorolipid synthesis and can also help to prevent contamination. ijstr.orgugent.be

Temperature: The optimal temperature for sophorolipid production can differ from the optimal temperature for cell growth. ijstr.org While many yeast strains grow well at temperatures around 28-30°C, sophorolipid formation is often favored at slightly lower temperatures, in the range of 21-25°C. ijstr.orgpsu.edu

Aeration and Agitation: Adequate oxygen supply is crucial for the aerobic metabolism of the producing microorganisms and for the synthesis of sophorolipids. The aeration rate and agitation speed in a bioreactor determine the dissolved oxygen concentration in the medium. However, excessive agitation can lead to shear stress, which may damage the microbial cells. nih.gov Therefore, a balance must be struck to ensure sufficient oxygen transfer without compromising cell viability.

The table below outlines key process parameters and their typical optimal ranges for sophorolipid production.

| Parameter | Optimal Range | Reference |

| pH (Growth Phase) | 5.0 - 6.0 | ijstr.org |

| pH (Production Phase) | 3.5 - 4.0 | ijstr.org |

| Temperature | 21 - 30 °C | ijstr.org |

| Agitation Speed | 350 - 450 rpm | nih.gov |

| Aeration Rate | 1.0 - 1.5 vvm | ugent.be |

Bioreactor Design and Process Scale-Up Considerations

The transition from laboratory-scale experiments to large-scale industrial production requires careful consideration of bioreactor design and the challenges associated with process scale-up.

The most commonly used bioreactors for sophorolipid production are stirred-tank bioreactors. These reactors allow for effective mixing and aeration, which are critical for high-density cell cultures. However, the accumulation of sophorolipids can lead to a significant increase in the viscosity of the fermentation broth, which in turn can impede mass transfer (especially oxygen) and create challenges for mixing. nih.gov

To address these challenges, novel bioreactor designs have been proposed. For example, a bioreactor with dual ventilation pipes (B44673) and dual sieve-plates has been developed for the semicontinuous fermentation of sophorolipids. nih.gov This design aims to improve aeration and mixing efficiency even in highly viscous media.

Scaling up the fermentation process presents several key considerations:

Mixing and Homogeneity: Achieving uniform distribution of nutrients, cells, and oxygen throughout a large-volume bioreactor is difficult. Non-ideal mixing can lead to the formation of gradients in pH, temperature, and substrate concentration, which can negatively impact productivity. nih.gov

Shear Stress: The mechanical stress exerted on the microbial cells by the impeller in a stirred-tank bioreactor increases with scale. Excessive shear stress can lead to cell damage and reduced yields. nih.gov

Foaming: The production of sophorolipids, which are biosurfactants, can lead to excessive foaming in the bioreactor. This can reduce the effective working volume and create operational problems. Antifoaming agents may be required, but their use must be carefully controlled as they can sometimes interfere with downstream processing. nih.gov

The successful scale-up of sophorolipid production requires a thorough understanding of the interplay between the biological system and the physical and chemical environment of the bioreactor. Computational fluid dynamics (CFD) can be a valuable tool for modeling and optimizing fluid dynamics and mass transfer in large-scale bioreactors before their construction and operation. nih.gov

Genetic Engineering Approaches for Pathway Enhancement and Strain Improvement

The microbial production of this compound relies on the efficient synthesis of its precursor, sophorolipids, by yeast strains, most notably Starmerella bombicola (also known as Candida bombicola). researchgate.netnih.gov Genetic engineering plays a pivotal role in enhancing the yield and modifying the composition of these sophorolipids. By manipulating the genetic makeup of these producer strains, it is possible to optimize metabolic pathways, leading to improved efficiency and the generation of specific sophorolipid structures that can be subsequently converted to this compound.

One of the significant advancements in this area is the use of multiple-gene knockout strategies. nih.gov Research has demonstrated that the cumulative deletion of several genes, including those encoding for certain transcription factors, can lead to a substantial increase in sophorolipid production. For instance, a study involving the knockout of a Rim9-like protein (Rlp) and transcription factors such as ztf1 and leu3 in S. bombicola resulted in a sophorolipid production of 97.44 g/L, which was a 50.51% increase compared to the wild-type strain. nih.gov This enhancement is attributed to an increased flow of glucose towards the sophorolipid synthesis pathways and a higher expression of key genes like sble and UGPase. nih.gov

Another key target for genetic modification is the initial step of the sophorolipid biosynthetic pathway. The enzyme glucosyltransferase I (encoded by the UGTA1 gene) is responsible for the first glucosylation of a hydroxylated fatty acid. google.com Modifying the expression of this gene can alter the production landscape. While a complete knockout of UGTA1 eliminates sophorolipid production, controlled expression or modification could be a strategy to modulate the type of sophorolipids produced. google.com

Furthermore, the hydroxylation of fatty acids, a crucial step in forming the lipid tail of sophorolipids, is another target for genetic engineering. The cytochrome P450 monooxygenase, encoded by the CYP52M1 gene, is responsible for this hydroxylation. google.com Altering the activity of this enzyme can influence the structure of the resulting sophorolipids.

The table below summarizes the effects of specific gene knockouts on sophorolipid production in Starmerella bombicola, which serves as the foundation for producing this compound.

| Gene(s) Knocked Out | Effect on Sophorolipid Production | Percentage Increase from Wild-Type | Reference |

| ΔrlpΔleu3Δztf1 | Increased sophorolipid titer to 97.44 g/L | 50.51% | nih.gov |

These genetic engineering approaches represent a powerful tool for enhancing the microbial production of sophorolipids. By systematically modifying the genetic background of producer strains, it is possible to create highly efficient cell factories tailored for the overproduction of the specific sophorolipid precursors required for the synthesis of this compound.

Enzymatic and Chemo Enzymatic Synthesis of Methyl 13 Sophorosyloxydocosanoate

Isolation and Biochemical Characterization of Biosynthetic Enzymes

The enzymatic synthesis of sophorolipids is a multi-step process orchestrated by a series of specialized enzymes. Understanding the function and specificity of each enzyme is crucial for designing rational strategies for the targeted synthesis of sophorolipid (B1247395) derivatives. The key enzymes in the sophorolipid biosynthetic pathway of Starmerella bombicola have been identified and characterized, providing a toolbox for in vitro and chemo-enzymatic applications.

The formation of the characteristic sophorose headgroup of sophorolipids is catalyzed by two distinct UDP-glucosyltransferases (UGTs), which sequentially add glucose moieties to a hydroxylated fatty acid. nih.govoup.com These enzymes are critical determinants of the final sophorolipid structure.

The first step of glycosylation is carried out by the UDP-glucosyltransferase UgtA1 (also referred to as GT-I). nih.govoup.com This enzyme transfers a glucose molecule from an activated UDP-glucose donor to the hydroxyl group of a long-chain hydroxy fatty acid, forming a glucolipid. nih.gov The subsequent addition of a second glucose molecule to the first is catalyzed by UDP-glucosyltransferase UgtB1 (or GT-II), completing the sophorose structure. nih.govoup.com

The substrate specificity of these glucosyltransferases has been investigated to understand the scope of fatty acids that can be incorporated into sophorolipids. Studies have shown that both UgtA1 and UgtB1 from Starmerella bombicola exhibit a preference for C18:1 fatty acid chains. nih.govoup.com However, the enzymes demonstrate some promiscuity, allowing for the incorporation of other fatty acid structures, which is essential for the synthesis of diverse sophorolipids. Both glucosyltransferases are highly selective for the UDP-glucose donor. nih.govoup.com Research has also revealed that these enzymes are subject to severe product inhibition, which can limit the accumulation of sophorolipid intermediates in engineered strains. nih.govoup.com

| Enzyme | Function | Substrate Specificity (Acceptor) | Substrate Specificity (Donor) |

| UgtA1 (GT-I) | Transfers the first glucose to a hydroxy fatty acid | Preference for C18:1 hydroxy fatty acids | Highly selective for UDP-glucose |

| UgtB1 (GT-II) | Transfers the second glucose to the glucolipid | Preference for C18:1-based glucolipids | Highly selective for UDP-glucose |

The lactonization of sophorolipids, a key structural feature influencing their physicochemical properties, is catalyzed by a specific lactone esterase. In Starmerella bombicola, this enzyme is known as SBLE (Starmerella bombicola lactone esterase). nih.govresearchgate.net Initially, SBLE was thought to catalyze an intramolecular esterification (lactonization) of the acidic form of sophorolipids. nih.gov However, more recent research has revised this understanding, demonstrating that SBLE actually performs an intramolecular transesterification on bolaform sophorolipids, where a second sophorose group is attached to the fatty acid's carboxyl group and acts as a leaving group during lactonization. nih.govnih.gov

The activity of SBLE is crucial for the production of lactonic sophorolipids. A knockout of the SBLE gene in S. bombicola results in a strain that no longer produces the lactonic form. nih.gov The purified recombinant SBLE has been shown to catalyze the ring closure of acetylated acidic sophorolipids in vitro. nih.gov The optimal conditions for recombinant SBLE activity have been determined to be a pH range of 3.5 to 6.0 and a temperature range of 20 to 50 °C. nih.gov The enzyme operates via a common serine hydrolase mechanism. nih.gov

Beyond the native lactonase, other esterases, particularly lipases, have been employed for the modification of sophorolipids. Lipases can be used for both the hydrolysis of lactonic sophorolipids to their acidic form and for the esterification of acidic sophorolipids with various alcohols to create novel sophorolipid esters. nih.govmdpi.com This enzymatic approach offers a high degree of selectivity and avoids the harsh conditions often required for chemical synthesis. mdpi.com

| Enzyme | Organism | Function | Optimal pH | Optimal Temperature (°C) |

| SBLE | Starmerella bombicola | Intramolecular transesterification of bolaform sophorolipids to lactonic sophorolipids | 3.5 - 6.0 | 20 - 50 |

| Lipases (general) | Various | Hydrolysis of lactones, esterification of acidic sophorolipids | Varies with specific lipase | Varies with specific lipase |

In Vitro Reconstitution of Enzymatic Synthesis Pathways

The complete in vitro reconstitution of the sophorolipid biosynthetic pathway, while not extensively documented in a single comprehensive study, can be conceptually assembled based on the characterization of the individual enzymes. Such a system would provide a powerful platform for producing defined sophorolipid structures and for studying the intricate interplay between the biosynthetic enzymes.

A theoretical in vitro synthesis of a basic sophorolipid would involve the following sequential steps:

Hydroxylation: The initial step would require a cytochrome P450 monooxygenase, such as CYP52M1 from S. bombicola, to hydroxylate a fatty acid precursor (e.g., docosanoic acid for the synthesis of a precursor to Methyl 13-sophorosyloxydocosanoate). This reaction would necessitate the presence of cofactors like NADPH and molecular oxygen. scispace.com

First Glucosylation: The resulting hydroxy fatty acid would then be incubated with UgtA1 and UDP-glucose to yield a glucolipid. nih.govoup.com

Second Glucosylation: The addition of UgtB1 would then catalyze the transfer of a second glucose molecule from UDP-glucose to the glucolipid, forming the acidic sophorolipid. nih.govoup.com

Acetylation (Optional): If acetylated sophorolipids are desired, an acetyltransferase and acetyl-CoA would be included in the reaction mixture. nih.govoup.com

Lactonization/Transesterification: For the production of lactonic sophorolipids, the bolaform precursor would need to be synthesized, followed by the addition of SBLE. nih.govnih.gov

The successful implementation of such a reconstituted pathway would depend on optimizing the reaction conditions (pH, temperature, buffer components) for each enzymatic step and managing the potential for product inhibition, particularly by the glucosyltransferases. nih.govoup.com

Development of Chemo-Enzymatic Synthetic Routes

Chemo-enzymatic synthesis combines the selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical transformations. This hybrid approach is particularly valuable for producing sophorolipid derivatives that are not directly accessible through fermentation. The synthesis of this compound can be envisioned through such a strategy.

A plausible chemo-enzymatic route to this compound would begin with the microbial production of sophorolipids using a C22 fatty acid precursor. It has been shown that Candida bombicola can utilize fatty acids with 22 carbon atoms, such as those derived from C22-enriched rapeseed oil, to produce sophorolipids. nih.gov When methyl esters of these fatty acids are used as the substrate, the resulting sophorolipids are predominantly in the acidic form. ijstr.org

Following the fermentation and purification of the acidic sophorolipid with a C22 fatty acid tail, a chemical esterification step can be employed to introduce the methyl group at the carboxyl end of the fatty acid, yielding this compound.

Alternatively, a lipase-catalyzed transesterification can be employed. For instance, sophorolipid lactones can be first chemically ring-opened using sodium methoxide (B1231860) to yield the corresponding methyl esters. nih.gov These sophorolipid methyl esters can then be further modified enzymatically. For example, immobilized lipases have been used to catalyze the transesterification of sophorolipid methyl esters with other molecules. nih.gov This demonstrates the feasibility of combining chemical and enzymatic steps to achieve novel sophorolipid structures.

The general strategy for the chemo-enzymatic synthesis of sophorolipid esters is outlined below:

| Step | Method | Description |

| 1. Sophorolipid Production | Fermentation (S. bombicola) | Use of a specific fatty acid or its methyl ester (e.g., from C22-enriched oil) as a precursor to produce the desired acidic sophorolipid. |

| 2. Esterification | Chemical or Enzymatic | Chemical: Reaction of the acidic sophorolipid with methanol (B129727) in the presence of an acid catalyst. Enzymatic: Lipase-catalyzed esterification of the acidic sophorolipid with methanol. |

This chemo-enzymatic approach allows for the production of specific sophorolipid esters with defined fatty acid chain lengths and a methyl group at the carboxyl terminus, providing access to compounds like this compound.

Advanced Analytical Methodologies for Characterization of Methyl 13 Sophorosyloxydocosanoate

High-Resolution Mass Spectrometry for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the field of metabolomics, offering unparalleled mass accuracy and resolving power. mdpi.com This capability is crucial for distinguishing individual components within intricate biological extracts where numerous compounds may have very similar masses. For a complex glycolipid like Methyl 13-sophorosyloxydocosanoate, HRMS allows for the confident determination of its elemental composition from its exact mass, providing a foundational step in its identification. nih.gov

Among HRMS techniques, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) provides the highest levels of resolving power and mass accuracy. nih.gov The fundamental principle of FT-ICR MS involves trapping ions within a strong magnetic and electric field. mdpi.com A radio-frequency pulse excites the ions into a circular path, known as cyclotron motion. youtube.com The frequency of this motion is inversely proportional to the ion's mass-to-charge ratio (m/z). By detecting the image current produced by the orbiting ions, a time-domain signal is recorded, which is then converted into a mass spectrum using a Fourier transform. youtube.com

This exceptional resolution allows FT-ICR MS to separate ions with extremely small mass differences, such as isotopes or different molecules that are isobaric (having the same nominal mass). mdpi.com This is particularly advantageous in the analysis of sophorolipids, which often exist as a mixture of closely related structures. The ultra-high mass accuracy, often in the parts-per-billion (ppb) range, enables the unambiguous assignment of elemental formulas to detected ions, which is critical for confirming the identity of this compound. mdpi.com

To analyze a non-volatile molecule like this compound by mass spectrometry, it must first be converted into a gas-phase ion. Electrospray Ionization (ESI) is a soft ionization technique ideally suited for this purpose and is commonly integrated with HRMS analyzers like FT-ICR MS. youtube.com In ESI, a liquid sample is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases until ions are ejected into the gas phase. youtube.com The "soft" nature of ESI minimizes fragmentation, typically preserving the intact molecular ion for analysis, which is essential for determining the molecular weight of the parent compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for analyzing large biomolecules. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. jeol.com A laser pulse desorbs and ionizes the matrix and analyte, and the ions are then accelerated into a time-of-flight (TOF) analyzer where their m/z is determined by their flight time.

For structural elucidation, MALDI-TOF MS can be coupled with Post-Source Decay (PSD) analysis. researchgate.net PSD is a fragmentation process that occurs spontaneously after the ions have left the ion source but before they reach the detector. jeol.comscripps.edu By analyzing the pattern of these fragment ions, detailed structural information can be obtained. researchgate.net In the context of this compound, PSD can be used to fragment the molecule in a controlled way. This would yield fragment ions corresponding to the loss of the methyl docosanoate chain and fragmentation of the sophorose sugar moiety. This fragmentation pattern provides definitive evidence for the identity and linkage of the fatty acid ester and the disaccharide components of the molecule. While in-source decay (ISD) is a related phenomenon, PSD specifically refers to the fragmentation in the flight tube, which can be analyzed to piece together the molecule's structure. nih.govuliege.be

Table 1: Summary of High-Resolution Mass Spectrometry Techniques

| Technique | Principle | Application for this compound |

| FT-ICR MS | Ions are trapped in a magnetic field and their cyclotron frequency is measured to determine m/z. mdpi.comnih.gov | Provides ultra-high resolution and mass accuracy, enabling unambiguous elemental formula determination and separation from other closely related sophorolipids. mdpi.com |

| ESI | A high-voltage potential is applied to a liquid to create an aerosol, generating gas-phase ions. youtube.com | A soft ionization method that brings the non-volatile sophorolipid (B1247395) into the gas phase as an intact molecular ion with minimal fragmentation. youtube.com |

| MALDI-TOF MS with PSD | Analyte is co-crystallized with a matrix and ionized by a laser; fragmentation (PSD) occurs after ionization. researchgate.netscripps.edu | Provides molecular weight information and allows for structural elucidation through the analysis of fragment ions, confirming the sophorose and methyl ester components. researchgate.net |

Chromatographic Separation Techniques for Isolation and Quantification

Due to the inherent complexity of biosurfactant mixtures produced by fermentation, chromatographic separation is a mandatory step prior to or coupled with mass spectrometric analysis. These techniques separate molecules based on their different physicochemical properties.

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is the primary method for the separation and purification of sophorolipids from crude extracts. The separation is based on the differential partitioning of compounds between a stationary phase (the column) and a mobile phase (the solvent). For sophorolipids, reversed-phase HPLC using a C18 column is common. In this setup, molecules are separated based on their hydrophobicity. This compound, with its long C22 fatty acid chain, would be strongly retained on the column and could thus be separated from sophorolipids with shorter or more unsaturated fatty acid chains. By coupling the output of the HPLC directly to a mass spectrometer (LC-MS), it is possible to separate the mixture and obtain high-quality mass spectra for each individual compound, allowing for both isolation and confident identification.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. nih.gov However, intact sophorolipids like this compound are large, polar, and non-volatile, making them unsuitable for direct GC analysis. Instead, GC is used to analyze derivatized forms of the molecule after chemical cleavage.

To analyze the fatty acid component, the sophorolipid can be subjected to methanolysis. This reaction cleaves the ester bond, releasing the fatty acid as its corresponding fatty acid methyl ester (FAME)—in this case, methyl docosanoate. This FAME is volatile enough to be analyzed by GC-MS. nih.gov By comparing the retention time and mass spectrum of the resulting peak to an authentic standard, the identity and length of the fatty acid tail can be unequivocally confirmed. Similarly, the sophorose sugar can be derivatized (e.g., through trimethylsilylation) to increase its volatility for GC analysis, confirming the nature of the sugar headgroup. nih.gov

Table 2: Summary of Chromatographic Separation Techniques

| Technique | Principle | Application for this compound |

| Liquid Chromatography (LC/HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Isolates and purifies the intact molecule from complex mixtures based on polarity and hydrophobicity prior to MS analysis. |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. | Not used for the intact molecule. Used to analyze volatile derivatives (e.g., fatty acid methyl esters) after chemical cleavage to confirm the structure of the lipid tail. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including complex biosurfactants like this compound. It provides granular information about the carbon-hydrogen framework, the nature of chemical bonds, and the spatial relationship between atoms.

1D and 2D NMR Techniques for Sophorolipid Structure Confirmation

The complete structural assignment of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D NMR (¹H and ¹³C):

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, characteristic signals would include those for the methyl ester group (O-CH₃), methylene (B1212753) groups (-CH₂-) of the fatty acid chain, methine protons (-CH-) in the sophorose sugar moiety, and the anomeric protons of the glucose units.

¹³C NMR (Carbon-13 NMR) reveals the number of chemically distinct carbon atoms. Key signals would correspond to the carbonyl carbon of the methyl ester, the carbons of the sophorose unit (including the anomeric carbons), and the carbons along the docosanoic acid backbone.

2D NMR: To resolve spectral overlap and definitively assign the signals from the complex ¹H and ¹³C spectra, various 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for tracing the connectivity within the sophorose sugar rings and along the fatty acid chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a carbon signal based on its attached proton's signal, and vice-versa.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly vital for establishing the key linkages in the molecule, such as connecting the sophorose unit to the fatty acid chain (at the C-13 position) and confirming the position of the methyl ester group.

The table below summarizes hypothetical, yet characteristic, NMR data for the structural confirmation of this compound, based on known spectral data for similar sophorolipid structures. st-andrews.ac.ukdoi.org

Table 1: Representative NMR Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| Fatty Acid Moiety | |||

| C-1 (C=O) | - | ~174.0 | OCH₃ → C-1 |

| OCH₃ | ~3.67 | ~51.5 | OCH₃ → C-1 |

| C-2 (-CH₂-) | ~2.30 | ~34.0 | H-2 → C-1, C-3, C-4 |

| C-13 (-CH-O) | ~3.80 | ~78.0 | H-13 → C-12, C-14, C-1' |

| C-22 (-CH₃) | ~0.88 | ~14.0 | H-22 → C-20, C-21 |

| Sophorose Moiety | |||

| C-1' (Anomeric) | ~4.50 | ~102.0 | H-1' → C-13, C-2', C-3', C-5' |

| C-1'' (Anomeric) | ~4.45 | ~104.0 | H-1'' → C-2', C-2'', C-3'', C-5'' |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. The data presented is illustrative.

Spectroscopic Methods for Molecular Fingerprinting

Beyond NMR, other spectroscopic techniques provide a "molecular fingerprint," which is a unique spectral pattern for a compound that can be used for rapid identification and quality assessment. nih.govspectroscopyonline.com

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate. This provides information about the functional groups present. For this compound, the FT-IR spectrum would display characteristic absorption bands:

A broad band around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups on the sophorose unit.

Strong bands around 2850-2960 cm⁻¹ due to the C-H stretching of the aliphatic fatty acid chain.

A sharp, strong absorption peak around 1740 cm⁻¹ characteristic of the C=O stretching of the methyl ester group.

Bands in the "fingerprint region" (approx. 1000-1200 cm⁻¹) related to C-O stretching vibrations within the glycosidic bonds and hydroxyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Coupled with a separation technique like liquid chromatography (LC-MS), it is a powerful tool for analyzing sophorolipid mixtures. nih.govoup.comresearchgate.net For pure this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, confirming its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can help verify the structure by showing the loss of the sophorose unit or specific cleavages along the fatty acid chain. oup.com

The combination of these spectroscopic methods provides a comprehensive and robust characterization of this compound, ensuring its structural integrity and purity.

Biological Roles and Ecological Significance of Methyl 13 Sophorosyloxydocosanoate

Role as Microbial Metabolites and Extracellular Products

Sophorolipids, including their methylated forms like Methyl 13-sophorosyloxydocosanoate, are secondary metabolites produced by various non-pathogenic yeast species, most notably from the genera Starmerella (formerly Candida) and Rhodotorula. wikipedia.orgnih.gov These compounds are not essential for the primary growth of the microorganisms but are synthesized under specific conditions, often in response to an excess of a carbon source and limitation of other nutrients like nitrogen. researchgate.netnih.gov The production of sophorolipids is a hallmark of certain yeast species, with Starmerella bombicola being one of the most prolific producers. nih.govresearchgate.net

These glycolipids are primarily secreted into the surrounding environment, making them extracellular products. frontiersin.org This extracellular secretion is a key feature that facilitates their various biological and ecological functions without requiring cell lysis. The synthesis of these molecules is a complex enzymatic process occurring within the yeast cells before they are transported outside. researchgate.net

As extracellular products, sophorolipids are abundantly found in the cell-free supernatant (CFS) of the yeast cultures. nih.govnih.govresearchgate.net The CFS, which is the liquid medium remaining after the removal of microbial cells, contains a rich mixture of secreted metabolites, including these biosurfactants. nih.gov The presence of sophorolipids in the CFS is the basis for their recovery and purification for various industrial applications. researchgate.net

Furthermore, sophorolipids have the ability to self-assemble into higher-order structures like micelles and vesicles in aqueous solutions. chemistryviews.orgnih.gov Research has shown that sophorolipids can form giant vesicles, which are supramolecular assemblies of these lipid molecules. chemistryviews.org These vesicles have a membrane-like structure that can encapsulate aqueous compartments, a property that is of interest for potential applications in drug delivery and understanding fundamental biological processes like cell membrane function. chemistryviews.orgnih.gov The formation of these vesicles is influenced by the specific chemical structure of the sophorolipid (B1247395), such as the degree of unsaturation in the fatty acid tail. chemistryviews.org

Functionality as a Microbial Biosurfactant

The primary and most well-studied function of sophorolipids, and by extension this compound, is their role as a biosurfactant. nih.govlocusingredients.com Biosurfactants are surface-active compounds produced by microorganisms. locusingredients.com Due to their amphiphilic nature, having both a water-loving (hydrophilic) sophorose head and a water-hating (hydrophobic) fatty acid tail, they can reduce surface and interfacial tension between different phases, such as oil and water or air and water. wikipedia.orgnih.gov

This property allows them to act as effective emulsifiers, dispersants, and wetting agents. locusingredients.comallinno.com As emulsifiers, they can stabilize oil-in-water or water-in-oil emulsions. As dispersants, they prevent the aggregation of particles in a liquid, and as wetting agents, they increase the spreading and penetrating properties of liquids on surfaces. locusingredients.com The specific form of the sophorolipid, such as whether it is in its acidic or lactonic form, can influence its surfactant properties, with the acidic forms generally being better foaming agents and the lactonic forms being more effective at reducing surface tension. wikipedia.orgfrontiersin.org

Contributions to Microbial Physiological Processes

Beyond their general surfactant properties, sophorolipids play several important roles in the physiology of the producing microorganisms. One key function is to facilitate the uptake of hydrophobic substrates. By emulsifying water-insoluble substrates like oils and hydrocarbons, sophorolipids increase their bioavailability for the yeast cells to metabolize. nih.gov

Another proposed physiological role is as an extracellular storage of carbon and energy. nih.gov When faced with an abundance of a carbon source but a limitation of other essential nutrients, the yeast can convert the excess carbon into sophorolipids and secrete them. Later, under starvation conditions, the yeast may be able to utilize these stored sophorolipids as a carbon source. researchgate.net

Furthermore, sophorolipids exhibit antimicrobial properties, which can provide the producing organism with a competitive advantage in its natural environment. nih.govnih.gov They can inhibit the growth of other yeasts, fungi, and bacteria, thereby helping to secure the ecological niche for the sophorolipid-producing yeast. nih.govresearchgate.netnih.gov The lactonic forms of sophorolipids are generally considered to be more potent antimicrobial agents. wikipedia.org This antimicrobial activity is often attributed to their ability to disrupt the cell membranes of competing microorganisms. nih.gov

Ecological Dynamics and Environmental Interactions

The production of sophorolipids has significant implications for the ecological dynamics and environmental interactions of the producing yeasts. Being readily biodegradable and having low ecotoxicity, sophorolipids are considered environmentally friendly molecules. nih.govlin-chemical.com This contrasts with many synthetic surfactants that can be persistent pollutants. nih.gov

In the environment, sophorolipids can play a role in the bioremediation of sites contaminated with hydrocarbons, such as oil spills. unirioja.es By emulsifying the oil, they enhance its degradation by other microorganisms present in the soil and water. unirioja.es Their ability to interact with surfaces also makes them potentially useful in the removal of heavy metals from contaminated soils. unirioja.es

In agricultural settings, sophorolipids are being explored as biopesticides due to their antimicrobial activity against plant pathogens. nih.govunirioja.es They can also act as wetting and dispersing agents for other agricultural formulations, potentially enhancing their effectiveness. unirioja.es The use of sophorolipids in agriculture could lead to more sustainable practices by reducing the reliance on synthetic pesticides and improving nutrient availability to plants. unirioja.es

Future Research Directions and Methodological Challenges

Advancements in Biosynthesis Pathway Engineering for Tailored Production

The biosynthesis of sophorolipids is best understood in yeasts like Starmerella bombicola. The pathway involves a series of enzymatic reactions catalyzed by a cytochrome P450 monooxygenase, two glycosyltransferases, and an acetyltransferase, which together assemble the sophorolipid (B1247395) molecule. nih.gov Further modifications, such as lactonization, are carried out by enzymes like the Starmerella bombicola lactone esterase (SBLE). nih.gov

Currently, the specific biosynthetic pathway for Methyl 13-sophorosyloxydocosanoate in Lactobacillus reuteri has not been elucidated. Future research must focus on identifying the genes and enzymes responsible for its synthesis in this bacterium. Once identified, metabolic engineering strategies, similar to those employed for other microbial products, can be applied. For instance, overexpressing key enzymes in the pathway could lead to increased yields. Furthermore, understanding the substrate specificity of the involved glycosyltransferases and acyltransferases will be crucial for tailoring the production towards this specific methyl ester. Engineering a heterologous host, such as Escherichia coli or a GRAS (Generally Recognized as Safe) yeast strain, with the identified biosynthetic genes from L. reuteri could also be a viable strategy for tailored and enhanced production.

Development of Novel Biotechnological Production Strategies at Industrial Scale

The industrial production of sophorolipids, primarily from Starmerella bombicola, often utilizes fed-batch fermentation strategies to achieve high titers. nih.gov These processes are typically optimized for parameters such as nutrient feeding, aeration, and pH to maximize productivity. The use of low-cost, renewable feedstocks like industrial fatty acid residues and waste oils is also a key aspect of making the production economically viable. nih.govelsevierpure.comacs.org

For this compound, developing industrial-scale production strategies presents a unique set of challenges. Firstly, the natural production host, Lactobacillus reuteri, has different growth characteristics and nutritional requirements compared to yeast. Fermentation process optimization will be necessary to maximize the production of this specific compound. This includes developing suitable culture media, potentially based on inexpensive and sustainable raw materials, and defining the optimal physical and chemical parameters for fermentation.

Furthermore, given that L. reuteri may produce a mixture of metabolites, strategies for in-situ product recovery could be explored to improve yields and simplify downstream processing. The development of continuous or semi-continuous fermentation processes could also enhance the economic feasibility of large-scale production.

Refinement of Analytical Methodologies for Complex Biological Matrices

The identification of this compound has been achieved using high-resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) coupled with Electrospray Ionization (ESI). mdpi.comresearchgate.net This powerful technique allows for the detection and putative identification of metabolites in complex biological samples, such as the cell-free supernatant of Lactobacillus reuteri cultures. mdpi.comresearchgate.net

While FT-ICR MS is excellent for discovery, future research requires the development and refinement of robust and quantitative analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or other sensitive detectors will be essential for the routine quantification of this compound in fermentation broths and purified samples. The development of validated analytical standards and methods will be crucial for process monitoring, quality control, and accurate assessment of production yields. Challenges remain in separating this specific ester from a complex mixture of other sophorolipids and metabolites that may be present in the culture medium.

Deeper Elucidation of Biological Roles and Regulatory Networks in Producing Organisms

Future research should aim to isolate pure this compound and characterize its specific biological activities, including its antimicrobial spectrum and mechanism of action. Furthermore, investigating the regulatory networks that control its production in Lactobacillus reuteri is of high importance. This includes understanding how environmental cues, nutrient availability, and the presence of other microorganisms influence the expression of the biosynthetic genes. Such knowledge is not only fundamental to understanding the ecological role of this compound but is also critical for designing rational strategies for optimizing its production.

Comprehensive Techno-Economic Analysis for Sustainable Industrial Implementation

A comprehensive techno-economic analysis for the industrial implementation of this compound production will be essential to assess its commercial viability. This analysis would need to consider several key factors:

Feedstock Costs: Evaluating the cost and availability of suitable carbon sources for Lactobacillus reuteri or a potential heterologous host.

Fermentation Costs: This includes capital expenditure for bioreactors and other equipment, as well as operational costs such as energy, water, and labor.

Downstream Processing Costs: The cost of extraction, purification, and formulation of the final product will be a significant factor. The development of efficient and scalable purification methods will be critical.

Productivity and Titer: The achievable concentration and production rate of this compound will directly impact the economic feasibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.